ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
Thiazolopyrimidine derivatives have shown promising results as potential neuroprotective and anti-neuroinflammatory agents . This suggests that “ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” and similar compounds could be further studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound, also known as CDS1_004803, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis . It plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The mechanism of action of CDS1 inhibitors, including CDS1_004803, revolves around their capacity to bind to the active site of the CDS1 enzyme . This prevents the enzyme from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease .
Biochemical Pathways
The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The reduction in phosphatidylinositol levels can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives .
Result of Action
The result of the compound’s action is a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound has promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosinase, which is involved in melanin production . The compound acts as a tyrosinase inhibitor, thereby reducing melanin synthesis. Additionally, it has been shown to interact with proteins involved in the NF-kB inflammatory pathway, inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Cellular Effects
Ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exerts significant effects on various cell types and cellular processes. In neuronal cells, it has demonstrated neuroprotective properties by reducing the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 . This compound also influences cell signaling pathways, particularly the NF-kB pathway, leading to reduced inflammation and apoptosis in microglial cells .
Molecular Mechanism
The molecular mechanism of ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its binding interactions with key biomolecules. It inhibits tyrosinase by binding to its active site, thereby preventing the conversion of tyrosine to melanin precursors . Additionally, it inhibits the NF-kB pathway by interacting with active residues of ATF4 and NF-kB proteins, leading to reduced expression of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been observed to change over timeIn vitro studies have shown that its neuroprotective and anti-inflammatory effects are sustained over extended periods .
Dosage Effects in Animal Models
The effects of ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
Ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and those involved in the NF-kB pathway . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity .
Subcellular Localization
The subcellular localization of ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its inhibitory effects on tyrosinase and the NF-kB pathway .
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-5-24-17(22)14-10(2)19-18-20(16(21)11(3)25-18)15(14)12-6-8-13(23-4)9-7-12/h6-9,11,15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAONXTVGZKXTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324543-13-7 |
Source
|
Record name | ETHYL 5-(4-METHOXYPHENYL)-2,7-DIMETHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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